molecular formula C13H9BrN2O2 B5548450 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5548450
M. Wt: 305.13 g/mol
InChI Key: VBRFISDSQQWZOG-UHFFFAOYSA-N
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Description

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse chemical and biological properties. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are of considerable interest due to a wide range of biological and pharmacological activities and are recognized as a privileged structure in drug chemistry (Simurova et al., 2020).

Synthesis Analysis

The synthesis of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives involves cyclization reactions, typically under conditions facilitating the formation of the 1,2,4-oxadiazole ring. Methods often employ dehydration of hydrazides and condensation with appropriate carbonyl compounds. Microwave irradiation has been reported to elevate reaction rates, yield high-quality products, and simplify work-up procedures, demonstrating the efficiency of modern synthetic techniques in the production of oxadiazoles (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, is characterized by NMR and IR spectroscopy. These compounds often exhibit planar geometries, which contribute to their chemical stability and reactivity. Structural analyses reveal the presence of intramolecular hydrogen bonds and π-π interactions that influence the physical and chemical properties of these molecules (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, leading to the formation of structurally diverse derivatives. These reactions are influenced by the oxadiazole ring's electronic characteristics and the substituents on the phenyl rings, demonstrating the versatility of oxadiazoles as synthetic intermediates (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular architecture. These compounds exhibit strong absorption in the UV-visible spectrum and have photoluminescent properties, which are explored for applications in materials science and photophysics (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives, are significantly influenced by the oxadiazole core and the nature of substituents. These compounds have been studied for their potential antimicrobial, anti-inflammatory, and analgesic activities, showcasing the therapeutic potential of the oxadiazole scaffold (A. Husain & M. Ajmal, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds like "3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole" are often synthesized through various chemical reactions involving furan compounds and exhibit unique properties due to their structural components. For instance, studies have explored the synthesis of furan derivatives and their halogenation, thiocyanation, and nitration reactions, highlighting their reactivity and potential for creating diverse chemical entities (Saldabol, Popelis, & Slavinska, 2002). Microwave irradiation has also been employed as an efficient method for synthesizing oxadiazole derivatives, offering advantages in reaction rates and yields (Zheng, 2004).

Biological Activities

The biological activities of furan and oxadiazole derivatives are significant in pharmaceutical research. Some derivatives have shown strong antibacterial activities against specific strains such as Staphylococcus aureus, suggesting their potential in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971). Additionally, novel compounds synthesized from related structures have been evaluated for antifungal activities, demonstrating varying degrees of efficacy against fungi like Microsporum gypseum and Candida albicans, which indicates their possible application in antifungal drug development (Terzioğlu Klip et al., 2010).

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c1-8-2-4-9(5-3-8)13-15-12(16-18-13)10-6-7-11(14)17-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRFISDSQQWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole

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